Product packaging for 4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol(Cat. No.:CAS No. 110025-28-0)

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Cat. No.: B018779
CAS No.: 110025-28-0
M. Wt: 373.5 g/mol
InChI Key: MHJBZVSGOZTKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-4-Hydroxy-N-desmethyl Tamoxifen, commonly known as Endoxifen, is a primary active metabolite of the anti-estrogen drug Tamoxifen. This compound is of significant research interest due to its potent biological activity and central role in the efficacy of Tamoxifen therapy. In research settings, Endoxifen is recognized for its dual mechanisms of action. It functions as a potent selective estrogen receptor modulator (SERM), exhibiting anti-estrogenic effects in breast tissue by targeting the estrogen receptor alpha (ERα) for degradation in breast cancer cells. Studies demonstrate that Endoxifen has essentially equivalent activity to 4-Hydroxytamoxifen, another well-characterized active metabolite, and is a crucial mediator of Tamoxifen's therapeutic effect. Its formation is primarily dependent on the cytochrome P450 enzyme CYP2D6, making it a critical compound in pharmacogenomic studies investigating variable patient responses to Tamoxifen. Furthermore, Endoxifen has been identified as a protein kinase C (PKC) inhibitor, a mechanism that is independent of CYP2D6 status and is under investigation for its potential applications in neuroscience research. Researchers utilize (E)-4-Hydroxy-N-desmethyl Tamoxifen as a critical reference standard and active compound for various applications, including analytical method development and validation (AMV), quality control (QC) for drug manufacturing, and fundamental in vitro studies to elucidate the complex pharmacology of SERMs. This product is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27NO2 B018779 4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol CAS No. 110025-28-0

Properties

IUPAC Name

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110025-28-0
Record name 110025-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Metabolic Pathways and Enzymatic Conversion of 4 Hydroxy N Desmethyl Tamoxifen Endoxifen

Biotransformation from Tamoxifen (B1202)

The conversion of tamoxifen to endoxifen (B1662132) occurs primarily through two main metabolic routes, both involving sequential enzymatic reactions. pharmgkb.orgtandfonline.com These pathways are crucial for generating the more potent antiestrogenic effects attributed to endoxifen compared to the parent drug, tamoxifen. nih.govsemanticscholar.org

The biotransformation of tamoxifen is predominantly carried out by the cytochrome P450 system, with CYP3A4, CYP3A5, and CYP2D6 playing the most significant roles in the formation of endoxifen. researchgate.netresearchgate.net

CYP3A4 and CYP3A5: These enzymes are primarily responsible for the N-demethylation of tamoxifen to form N-desmethyltamoxifen. encyclopedia.pubpharmgkb.org This initial step is a major contributor to tamoxifen metabolism. pharmgkb.org CYP3A4/5 are also involved in the subsequent conversion of 4-hydroxytamoxifen (B85900) to endoxifen. researchgate.netnih.gov

CYP2D6: This enzyme is a critical catalyst in two key steps of endoxifen formation. It is responsible for the 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen and, more importantly, for the hydroxylation of N-desmethyltamoxifen to endoxifen. encyclopedia.pubnih.gov The activity of CYP2D6 is a major determinant of plasma endoxifen concentrations, and genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in endoxifen levels. nih.govnih.gov

The following table summarizes the primary roles of these key enzymes in the formation of endoxifen:

Table 1: Key Cytochrome P450 Enzymes in Endoxifen Formation

EnzymePrimary Role in Endoxifen Pathway
CYP3A4/5 - N-demethylation of tamoxifen to N-desmethyltamoxifen- Demethylation of 4-hydroxytamoxifen to endoxifen
CYP2D6 - Hydroxylation of N-desmethyltamoxifen to endoxifen- 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen

Sequential Metabolism from N-desmethyltamoxifen to Endoxifen

The primary pathway for endoxifen formation begins with the N-demethylation of tamoxifen, a reaction predominantly catalyzed by CYP3A4 and CYP3A5, to produce N-desmethyltamoxifen. pharmgkb.orgresearchgate.net This major metabolite is then further metabolized through hydroxylation by CYP2D6 to yield endoxifen. encyclopedia.pubnih.gov This specific conversion of N-desmethyltamoxifen to endoxifen is almost exclusively performed by CYP2D6, highlighting the enzyme's critical role in this metabolic sequence. encyclopedia.pub

A secondary, but also important, pathway to endoxifen involves the initial 4-hydroxylation of tamoxifen to form 4-hydroxytamoxifen. pharmgkb.org This reaction is mainly catalyzed by CYP2D6, with minor contributions from other enzymes like CYP2C9 and CYP2C19. researchgate.netnih.gov Subsequently, 4-hydroxytamoxifen undergoes N-demethylation, a reaction primarily mediated by CYP3A4 and CYP3A5, to form endoxifen. researchgate.netnih.gov Although 4-hydroxytamoxifen is a potent antiestrogen (B12405530) itself, its plasma concentrations are generally much lower than those of endoxifen. nih.govnih.gov

In Vitro and Preclinical Metabolic Profiling of Endoxifen

The study of endoxifen's metabolism in controlled laboratory settings and in animal models has provided valuable insights into its species-specific metabolic patterns and the factors that can influence its production.

Preclinical studies have revealed that the metabolism of tamoxifen and the resulting concentrations of endoxifen can vary significantly between different animal species. For instance, studies in rats and dogs have been conducted to characterize the pharmacokinetics and oral bioavailability of endoxifen. nih.gov In female Sprague-Dawley rats, orally administered endoxifen resulted in substantially higher plasma concentrations of the compound compared to a similar dose of tamoxifen. nih.gov Similarly, in dogs, repeated oral dosing of endoxifen led to high peak plasma concentrations. nih.gov These preclinical models, however, may not perfectly replicate the disposition of oral tamoxifen in humans. nih.gov Such species-specific differences are crucial to consider when extrapolating preclinical findings to the clinical setting.

Enzyme inhibition studies have been instrumental in confirming the roles of specific CYP enzymes in endoxifen formation. Research has shown that inhibitors of CYP2D6 can significantly reduce the production of endoxifen from its precursors. pharmgkb.orgscispace.com For example, the co-administration of potent CYP2D6 inhibitors can lead to lower plasma concentrations of endoxifen. researchgate.net

Furthermore, studies have investigated the inhibitory effects of endoxifen and its metabolites on various enzymes. For instance, endoxifen has been shown to inhibit human hydroxysteroid sulfotransferase hSULT2A1. uiowa.edu Another metabolite, norendoxifen (B10796928), has demonstrated inhibitory activity against several cytochrome P450 enzymes, including CYP1A2, CYP3A4, CYP3A5, and CYP2C19. researchgate.net Such studies are crucial for understanding potential drug-drug interactions and the broader pharmacological profile of endoxifen.

The table below provides a summary of key findings from enzyme inhibition studies related to endoxifen:

Table 2: Selected Enzyme Inhibition Studies Related to Endoxifen

Inhibitor/MetaboliteTarget EnzymeObserved EffectReference
Potent CYP2D6 inhibitorsCYP2D6Reduced plasma concentrations of endoxifen researchgate.net
EndoxifenhSULT2A1Inhibition of sulfation of PREG and DHEA uiowa.edu
NorendoxifenCYP1A2, CYP3A4, CYP3A5, CYP2C19Inhibition of enzyme activity researchgate.net
4-hydroxytamoxifenhSULT2A1Inhibition of sulfation of PREG and DHEA uiowa.edu
N-desmethyltamoxifenhSULT2A1Inhibition of sulfation of PREG and DHEA; also a substrate uiowa.edu

Generated code

Molecular Mechanisms of Action of E 4 Hydroxy N Desmethyl Tamoxifen Endoxifen

Regulation of Gene Expression and Transcriptional Activity by Endoxifen (B1662132)

Chromatin Remodeling Studies

Chromatin, the complex of DNA and proteins within the nucleus, undergoes dynamic changes, known as chromatin remodeling, to regulate gene expression. nih.gov Endoxifen has been shown to influence these processes.

X-ray crystallography studies have provided a detailed look at how endoxifen interacts with the estrogen receptor. These studies have revealed the specific conformations of the ER complex when bound to endoxifen. nih.gov This binding alters the structure of the receptor, which in turn affects its interaction with coactivator proteins and its ability to initiate the transcription of estrogen-responsive genes. nih.gov The altered chromatin structure can either facilitate or hinder the binding of transcription factors, thereby modifying gene expression. nih.gov

Cellular Signaling Pathway Modulation by Endoxifen

Endoxifen's influence is not confined to the estrogen receptor; it also modulates several key cellular signaling pathways that are crucial for cell growth, proliferation, and survival.

Inhibition of Protein Kinase C (PKC) Activity

Endoxifen has been identified as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular signal transduction pathways. nih.govaacrjournals.org Research has demonstrated that endoxifen exhibits a higher potency in inhibiting PKC compared to its parent compound, tamoxifen (B1202). nih.gov

Specifically, studies have pinpointed Protein Kinase C beta 1 (PKCβ1) as a key target of endoxifen. dntb.gov.uaresearchgate.netnih.gov Computational analyses and in vitro assays have confirmed that endoxifen binds to and inhibits the kinase activity of PKCβ1 more effectively than other PKC isoforms. dntb.gov.uanih.gov This inhibition is achieved through an allosteric mechanism, meaning endoxifen binds to a site on the enzyme other than the active site, inducing a conformational change that reduces its activity. aacrjournals.org The binding of endoxifen to PKCβ1 can also lead to the degradation of the PKCβ1 protein. researchgate.netnih.gov This targeted inhibition of PKCβ1 by endoxifen has been shown to suppress downstream signaling pathways, such as the AKT pathway, and induce apoptosis in breast cancer cells. dntb.gov.uaresearchgate.netnih.gov Interestingly, while the Z-isomer of endoxifen effectively inhibits PKCβ1 kinase activity, the E-isomer does not promote the translocation of PKCβ1 to the cell membrane, a process often associated with its activation. aacrjournals.org

ParameterFindingReference
Target IsoformPKCβ1 is a primary target of Endoxifen. dntb.gov.uaresearchgate.netnih.gov
Inhibition PotencyEndoxifen is a more potent PKC inhibitor than Tamoxifen. nih.gov
MechanismAllosteric inhibition and promotion of PKCβ1 degradation. aacrjournals.orgresearchgate.netnih.gov
Downstream EffectsSuppression of AKT signaling and induction of apoptosis. dntb.gov.uaresearchgate.netnih.gov
Isomer SpecificityZ-Endoxifen is a more effective inhibitor of PKCβ1 kinase activity than E-Endoxifen. aacrjournals.org

Modulation of Growth Factor Pathways (e.g., TGFα, IGF-1, TGFβ1)

Endoxifen also interacts with and modulates various growth factor signaling pathways, which are critical regulators of cell proliferation and survival.

The Insulin-like Growth Factor (IGF) signaling pathway, in particular, has been a focus of study. High levels of IGF-1 are considered a risk factor in certain cancers. nih.gov Tamoxifen is known to alter IGF-1 levels, partly by reducing the production of growth hormone, which in turn lowers the liver's production of IGF-1. nih.gov The binding of IGF-1 to its receptor (IGF-1R) typically activates downstream pathways like the PI3K-AKT and MAPK pathways, promoting cell growth. frontiersin.org

Studies have shown that tamoxifen treatment can lead to an accumulation of extracellular insulin-like growth factor binding protein 1 (IGFBP-1), which inhibits IGF-1 signaling. nih.govresearchgate.net This suggests that endoxifen may exert some of its effects by modulating the availability and activity of IGF-1. In tamoxifen-resistant cells, elevated IGFBP-1 expression is observed, which paradoxically can contribute to resistance by altering other signaling pathways. nih.gov

Interplay with Other Signaling Cascades (e.g., c-MYC, MAPKs)

Endoxifen's mechanism of action involves a complex interplay with other critical signaling cascades, including those involving c-MYC and Mitogen-Activated Protein Kinases (MAPKs).

The c-MYC oncogene is a key regulator of cell proliferation, and its dysregulation is common in cancer. Some studies suggest that downregulating c-MYC can enhance sensitivity to tamoxifen in certain cancer types. researchgate.net This indicates a potential interplay between endoxifen's effects and the c-MYC signaling pathway. For instance, c-Myc knockdown has been shown to reactivate ERα expression, potentially resensitizing cells to hormonal therapies. nih.gov

The MAPK pathways are central to signal transduction, regulating a wide array of cellular processes. mdpi.com The IGF-1 signaling pathway, which is modulated by tamoxifen, is directly linked to the MAPK/ERK pathway. mdpi.com Activation of the IGF-1 receptor leads to the stimulation of the RAS-MAP kinase cascade, promoting proliferation. mdpi.com Therefore, by modulating IGF-1 signaling, endoxifen indirectly influences the activity of the MAPK pathway.

Interaction with Other Receptors: Cannabinoid Receptor (CBR) Binding and Activity of Endoxifen Isomers

Beyond its well-established interaction with the estrogen receptor, endoxifen and its isomers have been found to bind to and modulate the activity of cannabinoid receptors (CBRs), specifically CB1 and CB2 receptors. longdom.orgnih.gov This interaction represents a novel, ER-independent mechanism of action.

Both the (E)- and (Z)-isomers of endoxifen have been shown to bind to CB1 and CB2 receptors, although with varying affinities. researchgate.net Notably, both isomers of endoxifen tend to be more selective for the CB1 receptor. researchgate.net Functional studies have revealed that these isomers act as full inverse agonists at both CB1 and CB2 receptors. researchgate.net This means they not only block the receptor but also reduce its basal, constitutive activity. nih.govplos.org This inverse agonism leads to an increase in intracellular cyclic AMP (cAMP) levels, a downstream effect of CBR modulation. nih.govplos.org

The discovery of this interaction with cannabinoid receptors opens up new avenues for understanding the diverse pharmacological effects of endoxifen and suggests that the SERM chemical structure could be a template for developing new drugs targeting the endocannabinoid system. longdom.orgnih.gov

ReceptorBinding AffinityActivityDownstream EffectReference
CB1Both (E)- and (Z)-isomers bind, with a preference for CB1.Full Inverse AgonistIncreased intracellular cAMP nih.govresearchgate.net
CB2Both (E)- and (Z)-isomers bind.Full Inverse AgonistIncreased intracellular cAMP nih.govresearchgate.net

Cellular Responses and Biological Activities of E 4 Hydroxy N Desmethyl Tamoxifen Endoxifen in Research Models

Cell Proliferation Inhibition

Endoxifen (B1662132) demonstrates significant anti-proliferative effects, particularly in estrogen-sensitive cellular environments. Its ability to suppress cell growth is a cornerstone of its therapeutic potential and has been extensively studied in various in vitro models.

Endoxifen is recognized as a potent antagonist of the estrogen receptor (ER). researchgate.net Its anti-estrogenic activity is significantly greater than that of its parent compound, tamoxifen (B1202), and is comparable to another well-characterized active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT). researchgate.netnih.govnih.gov Research has shown that endoxifen effectively inhibits the proliferation of estrogen-dependent breast cancer cells, such as the MCF-7 cell line. nih.govnih.gov This suppression is achieved by competitively binding to the estrogen receptor, thereby blocking the proliferative signals induced by estrogen. researchgate.net Studies have demonstrated that endoxifen's binding affinity for the estrogen receptor is approximately 100 times higher than that of tamoxifen itself. researchgate.net This high affinity translates into a 30- to 100-fold greater potency in suppressing estrogen-dependent cell proliferation. researchgate.net

The inhibitory effects of endoxifen on cell proliferation are consistently shown to be dose-dependent in various in vitro models. nih.gov For instance, in MCF-7 breast cancer cells, increasing concentrations of endoxifen lead to a progressive decrease in cell viability and colony formation. nih.gov The half-maximal inhibitory concentration (IC50) of endoxifen in many ERα-positive breast cancer cell lines falls within the range of 5 to 80 nM, a concentration that is clinically achievable in patients treated with tamoxifen. nih.gov The dose-dependent nature of endoxifen's anti-proliferative activity underscores its direct impact on cellular growth pathways.

Interactive Table: Dose-Dependent Inhibition of Cell Proliferation by Endoxifen in MCF-7 Cells

Endoxifen Concentration (nM)Cell Viability (%)Colony Formation Inhibition (%)
01000
107525
504060
1002080

Note: The data in this table is illustrative and based on general findings from multiple studies. Actual values may vary depending on specific experimental conditions.

Cell Cycle Regulation

Endoxifen exerts its anti-proliferative effects in part by modulating the cell cycle, a tightly regulated process that governs cell division. Its intervention at key checkpoints can halt the progression of cancer cells.

A significant mechanism by which endoxifen inhibits cell growth is by inducing cell cycle arrest, primarily in the G0/G1 phase. nih.gov This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby halting their progression towards division. Flow cytometry analyses of breast cancer cells treated with tamoxifen and its active metabolites consistently show an accumulation of cells in the G1 phase of the cell cycle and a corresponding decrease in the S-phase fraction. nih.gov This G1 arrest is a characteristic feature of the cellular response to SERMs like endoxifen.

The induction of G0/G1 arrest by endoxifen is orchestrated through the modulation of key cell cycle regulatory proteins. Endoxifen has been shown to influence the expression levels of cyclins and cyclin-dependent kinase inhibitors (CDKIs). youtube.com Specifically, treatment with tamoxifen, which is metabolized to endoxifen, has been associated with a decrease in the levels of cyclin D1 and cyclin B. nih.gov Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), is crucial for the G1 to S phase transition. youtube.com By downregulating cyclin D1, endoxifen effectively puts a brake on this transition. youtube.com

Furthermore, endoxifen can influence the expression of CDKIs, which act as negative regulators of the cell cycle. For instance, tamoxifen treatment has been shown to increase the levels of p21(WAF1/CIP1) and p27(KIP1), both of which are potent inhibitors of cyclin-CDK complexes. nih.gov The upregulation of these inhibitors further contributes to the G0/G1 arrest observed in response to endoxifen. The combined effect of downregulating proliferative cyclins and upregulating inhibitory CDKIs creates a powerful blockade to cell cycle progression.

Interactive Table: Effect of Endoxifen on Cell Cycle Regulators

Cell Cycle RegulatorEffect of Endoxifen TreatmentConsequence
Cyclin D1DecreaseInhibition of G1/S transition
Cyclin BDecreaseInhibition of G2/M transition
p21(WAF1/CIP1)IncreaseInhibition of Cyclin-CDK complexes
p27(KIP1)IncreaseInhibition of Cyclin-CDK complexes

Note: This table summarizes the general effects observed in research studies.

Apoptosis Induction

In addition to inhibiting proliferation and arresting the cell cycle, endoxifen can also induce apoptosis, or programmed cell death, in cancer cells. aacrjournals.org This process is a critical mechanism for eliminating damaged or unwanted cells and is a key target for many anticancer therapies.

Research has demonstrated that endoxifen, along with other tamoxifen metabolites, can trigger a cascade of events leading to apoptosis. aacrjournals.org One of the key indicators of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. aacrjournals.org Studies have shown a time- and dose-dependent induction of caspase activity in human breast cancer cell lines treated with endoxifen. aacrjournals.org This activation of caspases is a critical step in the apoptotic pathway induced by the compound. aacrjournals.org

Caspase Activation and Intrinsic Apoptotic Pathways

(E)-4-Hydroxy-N-desmethyl tamoxifen, also known as endoxifen, has been shown to induce apoptosis, or programmed cell death, in various cancer cell models through the activation of caspases. nih.govbiorxiv.org Caspases are a family of protease enzymes that play a crucial role in the execution of apoptosis. The activation of these enzymes is a key event in both the intrinsic and extrinsic apoptotic pathways.

Research has demonstrated that endoxifen, along with tamoxifen and its other metabolite, 4-hydroxy-tamoxifen (OHT), can elicit a time- and dose-dependent induction of caspase activity in human breast cancer cell lines, which precedes the onset of apoptosis. nih.gov The critical role of caspases in this process was highlighted by studies where pre-treatment of cells with a general caspase inhibitor, z-VAD-fmk, blocked the apoptosis induced by these compounds. nih.gov This suggests that the antitumor effects of tamoxifen and its metabolites may be, at least in part, due to the induction of caspase-dependent apoptosis. nih.gov

Further investigations have explored the specific caspases and pathways involved. While some studies point to the activation of effector caspases like caspase-3, -6, and -7, others have also implicated initiator caspases such as caspase-8 and -9. nih.govijper.org The activation of caspase-9 is a hallmark of the intrinsic apoptotic pathway, which is triggered by intracellular stress signals. In some cancer cell lines, treatment with tamoxifen, the parent compound of endoxifen, has been shown to upregulate the expression of apoptosis-related genes including p53, Bax, and caspases-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2. ijper.org This shift in the balance of pro- and anti-apoptotic proteins is a key characteristic of the intrinsic pathway.

Interestingly, while caspase activation is a consistent finding, its direct role as the primary mediator of cell death induced by tamoxifen metabolites is not always straightforward. In certain cancer cell models, such as malignant peripheral nerve sheath tumors (MPNSTs), although caspases were activated following treatment with 4-hydroxy-tamoxifen, caspase inhibition did not prevent cell death. nih.gov This suggests that in some contexts, other cell death mechanisms, such as autophagy, may play a more dominant role. nih.gov

Table 1: Effect of Endoxifen and Related Compounds on Caspase Activity and Apoptosis

CompoundCell LineEffectReference
(E)-4-Hydroxy-N-desmethyl tamoxifen (Endoxifen)Human Breast Cancer CellsStimulated apoptosis. biorxiv.org
4-hydroxy-tamoxifen (OHT)Human Breast Cancer CellsTime- and dose-dependent induction of caspase activity, leading to apoptosis. nih.gov
N-desmethyl tamoxifen (DMT)Human Breast Cancer CellsTime- and dose-dependent induction of caspase activity, leading to apoptosis. nih.gov
Tamoxifen (TAM)Human Breast Cancer CellsTime- and dose-dependent induction of caspase activity, leading to apoptosis. nih.gov
4-hydroxy-tamoxifen (OHT)Malignant Peripheral Nerve Sheath Tumor (MPNST) CellsActivated caspases, but inhibition did not prevent cell death. nih.gov

Mitochondrial Dysfunction and Cytochrome C Release

The intrinsic apoptotic pathway is closely linked to mitochondrial integrity. Research indicates that tamoxifen and its metabolites can induce mitochondrial dysfunction, a key event that often leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.net This release is a critical step in the activation of the caspase cascade and the subsequent execution of apoptosis.

Studies have shown that tamoxifen can increase the concentration of intramitochondrial ionized calcium, which in turn stimulates mitochondrial nitric oxide synthase (mtNOS) activity in both rat liver mitochondria and human breast cancer MCF-7 cells. nih.gov The stimulation of mtNOS can hamper mitochondrial respiration and lead to the release of cytochrome c. nih.gov This process is also associated with increased mitochondrial lipid peroxidation and protein tyrosine nitration, further contributing to mitochondrial damage. nih.gov

The release of cytochrome c into the cytosol facilitates the formation of the apoptosome, a protein complex that activates caspase-9, thereby initiating the caspase cascade of the intrinsic apoptotic pathway. The observation that tamoxifen treatment can lead to the leakage of cytochrome c from the mitochondria supports the involvement of this pathway in its anticancer effects. researchgate.net

While much of the research has focused on the parent compound tamoxifen, the similar apoptotic effects observed with its active metabolites, including endoxifen, suggest that they likely share this mechanism of inducing mitochondrial dysfunction and cytochrome c release.

Table 2: Impact of Tamoxifen on Mitochondrial Function

ParameterModel SystemObserved EffectReference
Intramitochondrial Ionized Ca2+Rat Liver & MCF-7 Cell MitochondriaIncreased concentration. nih.gov
Mitochondrial Nitric Oxide Synthase (mtNOS) ActivityRat Liver & MCF-7 Cell MitochondriaStimulated. nih.gov
Mitochondrial RespirationRat Liver & MCF-7 Cell MitochondriaHampered. nih.gov
Cytochrome CRat Liver & MCF-7 Cell MitochondriaReleased from mitochondria. nih.gov
Mitochondrial Lipid PeroxidationRat Liver & MCF-7 Cell MitochondriaElevated. nih.gov

Cellular Uptake and Intracellular Dynamics

The effectiveness of endoxifen as an anticancer agent is dependent on its ability to enter cancer cells and reach its intracellular targets. Studies have investigated the cellular uptake and dynamics of endoxifen and its parent compound, tamoxifen.

Research using fluorescence imaging has visualized the cellular uptake of free endoxifen in MCF-7 breast cancer cells. researchgate.net These studies have also explored the use of nanoparticle delivery systems to potentially enhance uptake. For instance, endoxifen-conjugated polymersomes have been shown to be internalized by cancer cells. researchgate.net

The uptake of tamoxifen has been studied in more detail, with findings showing rapid internalization in MCF-7 cells. nih.govscispace.com Studies using radiolabeled tamoxifen have demonstrated that a significant portion of the administered dose is internalized within the first 30 minutes of incubation, and the uptake process appears to follow saturable transport kinetics. nih.govscispace.com This suggests that the transport of tamoxifen into the cell may be mediated by specific transporter proteins.

One such transporter that has been identified is the efflux transporter P-glycoprotein (also known as multidrug resistance protein 1 or MDR1). nih.gov In vitro studies using a P-glycoprotein-overexpressing cell line showed significantly higher transport of endoxifen in the basal-to-apical direction, a process that was blocked by a specific P-glycoprotein inhibitor. nih.gov This indicates that endoxifen is a substrate of this efflux pump. The expression of P-glycoprotein in some breast cancer tumors could therefore influence the intracellular concentration of endoxifen, potentially impacting its therapeutic efficacy. nih.gov

Once inside the cell, the distribution of these compounds is also of interest. Studies with tamoxifen-loaded nanoparticles have shown that a significant fraction of the nanoparticles can be found in the perinuclear region of MCF-7 cells, which is where estrogen receptors, a primary target of endoxifen, are also localized. nih.gov

Table 3: Cellular Uptake and Transport of Endoxifen and Tamoxifen

Compound/FormulationCell LineKey FindingReference
Free EndoxifenMCF-7Visualized cellular uptake via fluorescence microscopy. researchgate.net
EndoxifenP-glycoprotein-overexpressing cellsIdentified as a substrate of the P-glycoprotein efflux transporter. nih.gov
[3H]-TamoxifenMCF-7Rapid uptake within the first 30 minutes, following saturable kinetics. nih.govscispace.com
Rhodamine 123-loaded PCL NanoparticlesMCF-7Found in the perinuclear region where estrogen receptors are localized. nih.gov

Mechanisms of Resistance to E 4 Hydroxy N Desmethyl Tamoxifen Endoxifen in Preclinical Models

Endoxifen-Specific Resistance Mechanisms

Preclinical models of endoxifen (B1662132) resistance have revealed mechanisms that are distinct from those observed in tamoxifen (B1202) and 4-hydroxytamoxifen (B85900) resistance, highlighting the unique biological actions of this metabolite.

Distinction from Tamoxifen and 4-Hydroxytamoxifen Resistance Models

Research has demonstrated that breast cancer cell lines made resistant to endoxifen are phenotypically and molecularly different from those resistant to 4-hydroxytamoxifen (4-OHT). nih.govnih.gov Endoxifen-resistant cells often show a complete loss of estrogen sensitivity and are cross-resistant to a broad range of other endocrine therapies. nih.govaacrjournals.org This contrasts with 4-OHT-resistant models, which can retain some estrogen responsiveness and sensitivity to other anti-estrogen agents. nih.gov

A key distinguishing feature is the reversibility of the resistant phenotype. While resistance to 4-OHT can sometimes be reversed after withdrawing the drug, endoxifen resistance appears to be a more stable and permanent state, with cells maintaining their resistant characteristics even after the drug is removed. nih.gov Furthermore, endoxifen-resistant cells have been shown to be less responsive to various second- and third-line therapies compared to 4-OHT-resistant cells. nih.govmedicineinnovates.com This suggests that the mechanisms driving endoxifen resistance are more profound and lead to a more aggressive and difficult-to-treat cancer phenotype.

FeatureEndoxifen-Resistant Models4-Hydroxytamoxifen (4-OHT)-Resistant Models
Estrogen Sensitivity Completely lost. nih.govOften maintained. nih.gov
Cross-Resistance Broad resistance to other endocrine therapies. nih.govaacrjournals.orgVariable, may remain sensitive to other agents. aacrjournals.org
Reversibility Generally irreversible. nih.govCan be reversible. nih.gov
Response to Other Therapies Less responsive to many second- and third-line therapies. nih.govmedicineinnovates.comMay remain sensitive to other therapies. nih.gov

Alterations in Estrogen Receptor Expression and Function in Resistance Models

A primary mechanism of resistance to endoxifen involves significant changes in the estrogen receptor (ER), the main target of this therapy. nih.govnih.gov In preclinical models, the development of endoxifen resistance is frequently associated with a substantial downregulation or complete loss of ERα protein and mRNA expression. nih.govnih.gov This loss of ERα is a key event that renders the cells insensitive to agents that target this receptor.

The functional consequences of these alterations are profound. Endoxifen-resistant cells, having lost their ERα expression, no longer respond to estrogen for growth and proliferation. nih.govproquest.com This is a critical shift, as the cancer cells essentially rewire their signaling pathways to become independent of the estrogen-driven proliferation that was their initial vulnerability. This loss of ERα and subsequent estrogen insensitivity in endoxifen-resistant models closely resembles the phenotype observed in resistance to fulvestrant (B1683766), a selective ER degrader. nih.govnih.gov

Interestingly, endoxifen has been shown to stabilize ERβ protein and promote the formation of ERα/ERβ heterodimers. nih.gov In cells expressing ERβ, lower concentrations of endoxifen are needed to inhibit estrogen-induced cell growth. nih.gov This suggests that the relative expression levels of ERα and ERβ could influence the development of resistance.

Role of Co-regulatory Proteins in Resistance Development

The activity of the estrogen receptor is modulated by a complex interplay of co-activator and co-repressor proteins. nih.gov Alterations in the expression and function of these co-regulatory proteins are increasingly recognized as a significant factor in the development of endocrine resistance. nih.govamegroups.org

In the context of endoxifen resistance, several co-regulatory proteins have been implicated. For instance, the overexpression of the co-activator Amplified in Breast Cancer 1 (AIB1), also known as SRC-3, has been linked to tamoxifen resistance. amegroups.orgnih.govnih.gov High levels of AIB1 can reduce the antagonistic activity of tamoxifen-bound ER, and knocking down AIB1 can restore sensitivity to tamoxifen. nih.gov While these studies primarily focus on tamoxifen, the principles are relevant to endoxifen as AIB1 modulates ER activity. Another co-repressor, Nuclear Receptor Corepressor 1 (NCOR1), has been associated with tamoxifen sensitivity. frontiersin.org Reduced levels of NCOR1 can lead to tamoxifen acting as a partial agonist, promoting cell cycle progression. frontiersin.org The dissociation of NCOR1 from ERα has been implicated in tamoxifen resistance. nih.gov

The DEAD-box family of proteins, some of which act as ER co-activators, have also been shown to be regulated by endoxifen. nih.gov For example, endoxifen treatment can lead to a downregulation of DDX5 in certain breast cancer cell lines. nih.gov The intricate balance of these co-activators and co-repressors can therefore determine the ultimate response of a cancer cell to endoxifen.

Metabolic Alterations in Drug Resistance Models

The metabolism of tamoxifen into its active metabolites is a critical determinant of its efficacy. Variations in the enzymes responsible for this metabolism, as well as the availability of the metabolites themselves, can contribute to drug resistance.

Impact of Cytochrome P450 Variations on Efficacy in Resistance

The conversion of tamoxifen to endoxifen is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. mdpi.comnih.govnih.gov The gene encoding CYP2D6 is highly polymorphic, meaning there are many different versions (alleles) of this gene in the population, leading to significant inter-individual variability in enzyme activity. nih.govmdpi.com Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates.

This genetic variation has a direct impact on the plasma concentrations of endoxifen in patients receiving tamoxifen. nih.govnih.gov Patients who are poor metabolizers have significantly lower levels of endoxifen, which has been associated with a reduced response to tamoxifen therapy in some studies. nih.gov Therefore, inherent variations in CYP2D6 activity can be considered a form of de novo resistance, where the drug is not effectively activated in the first place. biomolther.org Conversely, extensive metabolizers achieve higher endoxifen concentrations, which is generally linked to better treatment outcomes. nih.gov The co-administration of drugs that inhibit CYP2D6 activity can also lead to reduced endoxifen levels, mimicking the effect of being a poor metabolizer. cancernetwork.com

CYP2D6 Metabolizer StatusEndoxifen Plasma LevelsAssociated Clinical Outcome with Tamoxifen
Poor MetabolizerLow nih.govPoorer nih.gov
Intermediate MetabolizerIntermediateIntermediate
Extensive MetabolizerHigh nih.govBetter nih.gov
Ultrarapid MetabolizerVery HighPotentially better, but data is less extensive

Altered Metabolite Availability in Resistant Cells

Beyond the systemic metabolism of tamoxifen, the local availability and processing of its metabolites within the tumor microenvironment and inside the cancer cells themselves can also play a role in resistance. While research in this specific area for endoxifen is still emerging, the principle is that resistant cells may develop mechanisms to either reduce the intracellular concentration of endoxifen or alter its further metabolism.

Growth Factor Signaling in Resistance Development

Ligand-Independent Growth Factor Pathway Activation

A key feature of Endoxifen resistance is the activation of growth factor receptor signaling in a ligand-independent manner. This phenomenon allows cancer cells to stimulate their own growth, even in the absence of external growth factors. Preclinical studies have identified several key pathways that are commonly upregulated in Endoxifen-resistant models.

Enhanced signaling through growth factor receptors such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) has been implicated in acquired resistance to endocrine therapies. nih.gov The activation of their downstream intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, is also strongly linked to hormone resistance. nih.govnih.gov

Interestingly, some preclinical models of acquired tamoxifen resistance have shown a loss of the type I insulin-like growth factor receptor (IGF1R), a key component of another important growth factor signaling pathway. nih.gov This suggests that the mechanisms of resistance can be complex and may involve the downregulation of certain pathways alongside the upregulation of others.

The table below summarizes key growth factor pathways implicated in Endoxifen resistance in preclinical models.

Pathway ComponentRole in ResistancePreclinical Model Findings
EGFR/HER2 Overexpression and hyperactivation can bypass the need for ER signaling.Enhanced signaling observed in tamoxifen-resistant models, a phenomenon extensible to Endoxifen resistance. nih.gov
MAPK Pathway A downstream effector of many growth factor receptors that promotes cell proliferation.Activation is a common feature of hormone-resistant breast cancer. nih.govnih.gov
PI3K/Akt Pathway Promotes cell survival and proliferation; can be activated by growth factor receptors.Activation linked to hormone resistance. nih.govnih.gov
IGF1R Its role can be complex, with some models showing loss of expression in resistant cells.Tamoxifen-resistant cell lines have been found to lack both protein and mRNA expression of IGF1R. nih.gov

Cross-talk with ER Signaling in Resistant Cells

The interplay between growth factor signaling pathways and the estrogen receptor is a critical aspect of Endoxifen resistance. nih.govresearchgate.netnih.gov In Endoxifen-sensitive cells, the primary mechanism of action is the competitive inhibition of estrogen binding to the ER, thereby blocking its transcriptional activity. However, in resistant cells, this dynamic is significantly altered.

A pivotal finding in preclinical models of Endoxifen resistance is the substantial downregulation and loss of ERα expression. nih.gov The development of novel Endoxifen-resistant breast cancer cell lines, such as MCF-7/EndoxR, has demonstrated that long-term treatment with Endoxifen leads to a loss of both ERα and progesterone (B1679170) receptor (PGR) expression. nih.gov This loss of ERα renders the cells insensitive to estrogen and, consequently, to the anti-estrogenic effects of Endoxifen. nih.gov

The table below details the changes in ER signaling in Endoxifen-resistant preclinical models.

Cellular ComponentChange in Resistant CellsConsequence for Endoxifen Efficacy
Estrogen Receptor α (ERα) Significant downregulation and loss of expression.Loss of the primary target of Endoxifen, leading to complete resistance. nih.gov
Progesterone Receptor (PGR) Concomitant loss of expression with ERα.A marker of loss of ER signaling pathway activity. nih.gov
Estrogen Sensitivity Complete loss.Cells no longer rely on estrogen for growth, bypassing the mechanism of action of Endoxifen. nih.gov

This loss of ERα is a key event that uncouples the cell's proliferative machinery from estrogen stimulation, allowing growth factor pathways to become the dominant drivers of cell growth and survival. nih.govnih.gov In this scenario, the "crosstalk" effectively becomes a "takeover" by the growth factor signaling pathways, rendering the cancer cells independent of the hormonal signaling that Endoxifen targets.

Research Methodologies and Analytical Approaches for E 4 Hydroxy N Desmethyl Tamoxifen and Its Metabolites

In Vitro Research Models

In vitro models provide controlled environments to investigate the specific molecular and cellular effects of (E)-4-hydroxy-N-desmethyltamoxifen without the complexities of a whole organism.

Breast Cancer Cell Lines (e.g., MCF7, T47D)

Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D, are fundamental tools for studying the anti-estrogenic activity of tamoxifen (B1202) and its metabolites. karger.comnih.gov These cells express the estrogen receptor, the primary target of (E)-4-hydroxy-N-desmethyltamoxifen. nih.gov

Researchers use these cell lines to:

Assess Anti-proliferative Effects: Studies demonstrate that (E)-4-hydroxy-N-desmethyltamoxifen potently inhibits the estrogen-stimulated proliferation of MCF-7 cells. nih.govpharmgkb.org Its activity is shown to be equivalent to that of 4-hydroxytamoxifen (B85900), another potent active metabolite. nih.gov

Investigate Gene Regulation: The binding of (E)-4-hydroxy-N-desmethyltamoxifen to the estrogen receptor alters the expression of estrogen-responsive genes. For example, in MCF-7 cells, it can inhibit the E2-induced expression of the progesterone (B1679170) receptor (PR) mRNA, a well-established marker of estrogenic effect. nih.gov

Model Resistance: While sensitive to tamoxifen metabolites initially, cell lines like MCF-7 and T47D can be used to develop models of acquired resistance. nih.govkarger.com By chronically exposing the cells to (E)-4-hydroxy-N-desmethyltamoxifen, researchers can select for resistant populations and investigate the molecular changes that drive this resistance, such as the loss of ERα expression. nih.gov

The behavior of these cell lines can sometimes be complex. For instance, while T47D cells are ER-positive, some studies have reported an unexpected increase in growth rate when treated with tamoxifen and its metabolites, highlighting the heterogeneity and unique characteristics of different cancer cell models. karger.comnih.gov

Hepatocyte Incubation Systems for Metabolism Studies

The liver is the primary site of tamoxifen metabolism. Therefore, in vitro systems using liver components are crucial for understanding how tamoxifen is converted into its various metabolites, including (E)-4-hydroxy-N-desmethyltamoxifen. nih.govnih.gov

Hepatocyte incubation systems, which involve incubating the parent drug with primary liver cells (hepatocytes) or subcellular fractions (microsomes), allow for detailed metabolic profiling. nih.govaacrjournals.org Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are frequently used. nih.govnih.gov

Key findings from these systems include:

Metabolite Identification: Incubation of tamoxifen with human liver microsomes has successfully identified the formation of major metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen, and (E)-4-hydroxy-N-desmethyltamoxifen. nih.govnih.gov

Enzyme Contribution: By using recombinant human CYP enzymes expressed in other cell systems, researchers have pinpointed the specific enzymes responsible for each metabolic step. nih.gov For instance, CYP2D6 is the major enzyme responsible for the formation of 4-hydroxytamoxifen at low tamoxifen concentrations, while CYP3A4 is key in the N-demethylation pathway leading to N-desmethyltamoxifen. nih.goveur.nl Both pathways can ultimately lead to the formation of (E)-4-hydroxy-N-desmethyltamoxifen. eur.nl

Species Comparison: Hepatocyte systems from different species (e.g., human, rat, dog, monkey) are used to compare metabolic pathways. aacrjournals.org This is critical for selecting appropriate animal models for preclinical studies. For example, endoxifen (B1662132) is metabolized more slowly in human and non-human primate hepatocytes compared to hepatocytes from rats, dogs, rabbits, and minipigs. aacrjournals.org

Table 1: Key Cytochrome P450 (CYP) Enzymes in Tamoxifen Metabolism

EnzymeMetabolic StepResulting Metabolite
CYP2D64-hydroxylation of Tamoxifen4-hydroxytamoxifen
CYP3A4/5N-demethylation of TamoxifenN-desmethyltamoxifen
CYP2D64-hydroxylation of N-desmethyltamoxifen(E)-4-Hydroxy-N-desmethyltamoxifen (Endoxifen)
CYP3A4N-demethylation of 4-hydroxytamoxifen(E)-4-Hydroxy-N-desmethyltamoxifen (Endoxifen)
CYP1A1, CYP1A2N-demethylation of TamoxifenN-desmethyltamoxifen

In Vivo Preclinical Animal Models

Preclinical animal models are indispensable for studying the pharmacology and metabolism of (E)-4-hydroxy-N-desmethyltamoxifen in a whole-organism context, providing insights that cannot be obtained from in vitro studies alone.

Rodent Models for Pharmacological Studies

Rats and mice are the most commonly used rodent models in tamoxifen research. nih.govnih.gov These models are used to study the distribution, metabolism, and anti-tumor effects of tamoxifen and its metabolites. elsevierpure.combevital.no

Key applications include:

Pharmacokinetic Analysis: Studies in rats and mice have detailed the absorption, distribution, metabolism, and elimination of tamoxifen. Following oral administration, tamoxifen and its metabolites like N-desmethyltamoxifen and 4-hydroxytamoxifen are found in the serum. nih.gov However, the relative abundance of these metabolites can differ significantly between species. For example, N-desmethyltamoxifen is the predominant metabolite in rats, with very little 4-hydroxytamoxifen produced. elsevierpure.com

Tissue Distribution: Research shows that tamoxifen and its metabolites accumulate to a much greater extent in tissues (like the lung, liver, and uterus) than in serum. bevital.no Studies in rats have found that N-desmethyltamoxifen, 4-hydroxytamoxifen, and (E)-4-hydroxy-N-desmethyltamoxifen are all present in most tissues. bevital.no

Behavioral and Systemic Effects: Beyond anti-tumor activity, rodent models are used to investigate other physiological effects. For instance, studies in mice have explored the impact of tamoxifen on behavior, such as locomotor activity and anxiety. nih.govfrontiersin.org

Advanced Analytical Techniques for Quantification in Research

Accurate and sensitive quantification of (E)-4-hydroxy-N-desmethyltamoxifen and other metabolites in biological matrices (e.g., plasma, serum, tissue, cell culture media) is critical for all research applications. The concentrations of these metabolites are often low, requiring highly sophisticated analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. tandfonline.comnih.govresearchgate.net

Methodology: The process typically involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, to isolate the analytes from the complex biological matrix. nih.govui.ac.id The extract is then injected into a liquid chromatography system, which separates the different compounds (e.g., tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and (E)-4-hydroxy-N-desmethyltamoxifen). nih.gov The separated compounds then enter a tandem mass spectrometer, which ionizes them and identifies them based on their unique mass-to-charge ratio and fragmentation patterns, allowing for highly specific and sensitive quantification. ui.ac.id

Selectivity and Sensitivity: A key advantage of LC-MS/MS is its high selectivity. It can distinguish between isomers—molecules with the same chemical formula but different structures—such as (E)-4-hydroxy-N-desmethyltamoxifen and other hydroxylated metabolites that might otherwise interfere with the measurement. nih.gov This is crucial because different isomers can have vastly different biological activities. Modern ultra-performance liquid chromatography (UPLC)-MS/MS methods offer rapid analysis times and very low limits of quantification, often in the sub-nanogram per milliliter (ng/mL) range, which is necessary to measure the low circulating levels of active metabolites. nih.gov

Table 3: Example LC-MS/MS Method Parameters for Tamoxifen Metabolite Analysis

ParameterDescription
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample PreparationProtein precipitation with acetonitrile (B52724) or liquid-liquid extraction. nih.govui.ac.id
Chromatographic ColumnReversed-phase C18 column (e.g., Kinetex C18, Acquity UPLC BEH C18). nih.govui.ac.id
DetectionTandem mass spectrometer (e.g., Triple Quadrupole) with electrospray ionization (ESI) in positive mode. nih.govnih.gov
Linear Range (Endoxifen)Typically 0.2-100 ng/mL or 1-40 ng/mL, depending on the specific assay. ui.ac.idnih.gov
Lower Limit of Quantification (Endoxifen)As low as 0.2 ng/mL. nih.gov

Liquid Chromatography–Mass Spectrometry (LC–MS/MS) for Endoxifen and Isomers

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for the simultaneous quantification of tamoxifen and its metabolites, including (E)-4-Hydroxy-N-desmethyltamoxifen (endoxifen), in biological matrices such as plasma and serum. nih.govui.ac.id This technique offers high sensitivity, specificity, and accuracy, allowing for the precise measurement of various isomers. nih.govresearchgate.net

Several validated LC-MS/MS methods have been established to separate and quantify the (E)- and (Z)-isomers of endoxifen and other metabolites. nih.govnih.gov These methods are essential because the different isomers can exhibit distinct biological activities. nih.gov For instance, a rapid and sensitive LC-MS/MS method has been developed for the quantitative determination of both E- and Z-isomers of endoxifen, norendoxifen (B10796928), endoxifen catechol, 4'-hydroxy endoxifen, endoxifen methoxycatechol, and endoxifen glucuronide in human plasma. nih.govnih.govelsevierpure.com

The general workflow of these methods involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 analytical column. tandfonline.comnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of water and acetonitrile or methanol (B129727) with an acid modifier like formic acid. nih.govelsevierpure.comtandfonline.comnih.gov The total run time for these analyses is often short, around 4.5 to 6.5 minutes. nih.govelsevierpure.comtandfonline.comnih.gov

The validation of these LC-MS/MS methods demonstrates good linearity over a range of concentrations, with satisfactory results for intra- and inter-day precision and accuracy. nih.govelsevierpure.comtandfonline.comnih.gov These robust methods are routinely applied for therapeutic drug monitoring in patients. tandfonline.comnih.gov

Table 1: Key Parameters of a Validated LC-MS/MS Method for Endoxifen and its Metabolites nih.govnih.govelsevierpure.com

ParameterDetails
Analytes (E)- and (Z)-isomers of Endoxifen, Norendoxifen, Endoxifen Catechol, 4'-hydroxy ENDX, ENDX methoxycatechol, ENDX glucuronide
Matrix Human Plasma
Sample Preparation Protein Precipitation
Chromatography HSS T3 precolumn with a Poroshell 120 EC-C18 analytical column
Mobile Phase 0.1% formic acid in water and 0.1% formic acid in methanol
Detection Tandem Mass Spectrometry (MS/MS)
Run Time 6.5 minutes
**Linearity (R²) **≥ 0.98
Precision & Accuracy Within 85% and 115%
Recovery > 90%

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-performance liquid chromatography (HPLC) offers a viable and accurate alternative to LC-MS/MS for the quantification of tamoxifen and its metabolites. nih.govnih.govresearchgate.netescholarship.org While LC-MS/MS is often considered the reference method due to its high sensitivity and specificity, HPLC methods, particularly when coupled with fluorescence detection, provide comparable results and can be more accessible for some laboratories. nih.govnih.govresearchgate.netescholarship.org

HPLC methods have been successfully developed and validated for the simultaneous determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in plasma. nih.govnih.govnih.gov A common approach involves reversed-phase chromatography on a C18 column with a mobile phase typically composed of a buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile. nih.gov To enhance sensitivity, post-column photochemical derivatization can be employed to convert the analytes into highly fluorescent products. nih.gov

One validated HPLC method with fluorescence detection utilizes a simple protein precipitation step with acetonitrile for sample preparation from a small plasma volume. nih.gov This method demonstrated good accuracy and precision with a relatively short run time of 16 minutes, making it suitable for routine clinical applications. nih.gov Comparative studies have shown no significant differences between the concentrations of tamoxifen and its metabolites measured by HPLC and LC-MS/MS methods, confirming the reliability of HPLC as a quantification tool. nih.govnih.govresearchgate.netescholarship.org

Table 2: Comparison of Mean Concentrations (ng/mL) of Tamoxifen and Metabolites by LC-MS/MS and HPLC nih.govresearchgate.netescholarship.org

CompoundLC-MS/MS Mean (SD)HPLC Mean (SD)
Endoxifen12.6 (7.5)13.1 (7.8)
Tamoxifen105 (44)108 (55)
4-Hydroxytamoxifen1.9 (1.0)1.8 (0.8)
N-desmethyl-tamoxifen181 (69)184 (81)

Isomer Separation and Quantification Methods for (E)- and (Z)-Endoxifen

The separation and quantification of the geometric isomers of endoxifen, (E)-endoxifen and (Z)-endoxifen, are of significant interest due to their differing biological activities. bohrium.comresearchgate.net While both isomers possess antiestrogenic properties, (Z)-endoxifen is generally considered to be the more potent isomer. researchgate.net

Advanced chromatographic techniques, particularly ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS), have proven effective in achieving the selective separation and accurate quantification of these isomers. researchgate.netnih.gov These methods are crucial for pharmacokinetic studies and for understanding the clinical relevance of each isomer. nih.gov

A key challenge in the analysis of endoxifen is the potential for isomerization of the (Z)-isomer to the (E)-isomer. researchgate.net Therefore, robust analytical methods are required to accurately determine the levels of each isomer in biological samples. A validated UPLC-MS/MS method has been developed to quantify (Z)-tamoxifen, (Z)-endoxifen, (E)-endoxifen, and other related isomers and metabolites. nih.gov This method demonstrated good selectivity, allowing for the clear separation of the (Z)- and (E)-isomers of endoxifen. researchgate.net

The separation is typically achieved on a C18 column with a mobile phase gradient. nih.govsigmaaldrich.com The validation of these methods includes establishing linearity, precision, accuracy, and stability to ensure reliable quantification. researchgate.netnih.gov Such methods have been successfully applied to the analysis of plasma samples from patients, providing valuable data on the disposition of endoxifen isomers. researchgate.netnih.gov

Molecular Biology Techniques

To elucidate the molecular mechanisms of action of (E)-4-Hydroxy-N-desmethyltamoxifen (endoxifen), various molecular biology techniques are employed. These methods provide insights into how endoxifen modulates gene expression and interacts with its target, the estrogen receptor (ER).

Gene Expression Profiling (e.g., Microarray, RNA-Seq)

Gene expression profiling technologies, such as microarrays and RNA-sequencing (RNA-Seq), are powerful tools for investigating the global changes in gene expression induced by endoxifen. nih.govnih.gov These techniques allow for the simultaneous analysis of thousands of genes, providing a comprehensive picture of the cellular response to treatment.

Microarray analysis has been used to compare the gene expression profiles of breast cancer cells treated with endoxifen, 4-hydroxytamoxifen (4HT), and the pure anti-estrogen ICI 182,780. nih.gov These studies have revealed that endoxifen induces a unique transcriptional profile that is distinct from that of other anti-estrogens, both in the presence and absence of estrogen. nih.gov Furthermore, the effects of endoxifen on gene expression have been shown to be concentration-dependent. nih.gov

RNA-Seq offers a more sensitive and quantitative approach to transcriptome analysis. It has been utilized to identify gene regulation patterns in response to tamoxifen and its metabolites. These studies help in understanding the complex interplay of genes that contribute to the therapeutic effects and potential resistance mechanisms. nih.gov

Chromatin Immunoprecipitation (ChIP) Studies

Chromatin immunoprecipitation (ChIP) is a technique used to investigate the interaction of proteins with DNA in the cell. In the context of endoxifen research, ChIP is employed to study the recruitment of the estrogen receptor α (ERα) to the regulatory regions of its target genes. nih.gov

ChIP analyses have demonstrated that endoxifen-mediated recruitment of ERα to specific DNA sequences, known as estrogen response elements (EREs), can differ from that induced by other anti-estrogens like 4-hydroxytamoxifen. nih.gov These findings suggest that endoxifen may modulate ERα conformation and its interaction with co-regulatory proteins in a unique manner, leading to its distinct gene expression signature.

Real-Time Polymerase Chain Reaction (RT-PCR)

Real-time polymerase chain reaction (RT-PCR), also known as quantitative PCR (qPCR), is a highly sensitive and specific technique used to measure the expression levels of individual genes. aacrjournals.orgnih.govnih.gov It is often used to validate the results obtained from high-throughput gene expression profiling methods like microarrays and RNA-Seq. nih.govnih.gov

In the study of endoxifen's action, RT-PCR is used to confirm the differential expression of specific genes that are up- or down-regulated in response to treatment. nih.govnih.gov For example, RT-PCR has been used to verify the concentration-dependent effects of endoxifen on the expression of selected genes. nih.gov It is also employed to analyze the expression of ERα and its target genes, such as the progesterone receptor (PGR), in different experimental models. nih.gov The quantification of gene expression is typically normalized to a stable housekeeping gene to ensure accuracy. nih.gov

Comparative Academic Research on E 4 Hydroxy N Desmethyl Tamoxifen Endoxifen

Comparison of Activity and Mechanisms with Tamoxifen (B1202) Parent Compound

Endoxifen (B1662132) is considered a significantly more potent antiestrogen (B12405530) than its parent compound, tamoxifen. nih.govtandfonline.com Preclinical data have consistently shown that endoxifen exhibits a much higher binding affinity for the estrogen receptor (ER), approximately 100-fold greater than that of tamoxifen. plos.orgyoutube.com This enhanced affinity translates to a more effective blockade of estrogen-dependent cellular processes.

Mechanistically, while both tamoxifen and endoxifen act as selective estrogen receptor modulators (SERMs), their effects on the ER and subsequent gene regulation are not identical. nih.govtandfonline.com Studies have revealed that endoxifen has a unique mechanism of action that differs from tamoxifen. nih.govyoutube.com For instance, at clinically relevant concentrations, endoxifen has been shown to target the estrogen receptor alpha (ERα) for degradation via the proteasome, a mechanism not observed with tamoxifen. nih.govaacrjournals.org This degradation of ERα further contributes to its potent antitumor activity.

Furthermore, global gene expression profiling has demonstrated substantial differences in the transcriptomes of breast cancer cells treated with endoxifen compared to those treated with tamoxifen. nih.govnih.gov Endoxifen appears to be a more potent inhibitor of estrogen-regulated genes. nih.gov While both compounds downregulate estrogen signaling and cell cycle-related pathways, endoxifen has been shown to perturb the PI3K/Akt/mTORC1 pathway through distinct molecular mechanisms compared to tamoxifen. biorxiv.org This suggests that endoxifen's therapeutic effects may extend beyond simple ER antagonism. The direct administration of endoxifen circumvents the need for metabolic activation by the CYP2D6 enzyme, which is a major advantage over tamoxifen, as the efficacy of the latter is dependent on the patient's CYP2D6 genotype. tandfonline.com

Comparative Analysis with 4-Hydroxytamoxifen (B85900) (Afimoxifene)

Endoxifen and 4-hydroxytamoxifen (4-OHT), also known as afimoxifene, are the two most potent active metabolites of tamoxifen, both exhibiting approximately 30 to 100 times greater antiestrogenic activity than the parent drug. tandfonline.comresearchgate.net They share a high binding affinity for the estrogen receptor, which is about 100 times that of tamoxifen itself. plos.org

Despite their comparable potencies in terms of ER binding and inhibition of estrogen-dependent cell proliferation, endoxifen is generally considered the more clinically relevant metabolite. nih.govnih.govnih.gov This is primarily due to its significantly higher plasma concentrations in patients undergoing tamoxifen therapy, which can be 5 to 10-fold greater than those of 4-hydroxytamoxifen. plos.orgtandfonline.com

While some studies initially suggested that endoxifen and 4-hydroxytamoxifen have similar mechanisms of action, more recent research has uncovered key differences. tandfonline.comnih.gov For example, endoxifen has been shown to uniquely target ERα for proteasomal degradation, a characteristic it shares with pure antiestrogens like fulvestrant (B1683766) (ICI 182,780) but not with 4-hydroxytamoxifen. nih.govnih.gov Global gene expression analyses have also revealed substantial differences in the transcriptomic profiles of breast cancer cells treated with endoxifen versus those treated with 4-hydroxytamoxifen, indicating distinct effects on gene regulation. nih.govnih.gov

Differentiation from Other Tamoxifen Metabolites (e.g., N-desmethyltamoxifen)

N-desmethyltamoxifen (NDM-tamoxifen) is the most abundant primary metabolite of tamoxifen. plos.org However, it possesses a significantly lower affinity for the estrogen receptor compared to both endoxifen and 4-hydroxytamoxifen. plos.org Consequently, N-desmethyltamoxifen is not considered to be a major contributor to the direct anti-tumor effects of tamoxifen treatment, although it may play a role in some of the adverse effects. plos.org

Stereoisomeric Differences in Biological Activity and Receptor Interactions (E- and Z-isomers of Endoxifen)

Endoxifen, like tamoxifen and 4-hydroxytamoxifen, exists as a mixture of geometric isomers, specifically the (E)- and (Z)-isomers. nih.govnih.gov Research has demonstrated that these stereoisomers possess markedly different biological activities and affinities for the estrogen receptor.

The (Z)-isomer of endoxifen is the pharmacologically active form, exhibiting potent antiestrogenic effects. nih.govnih.gov In contrast, the (E)-isomer of endoxifen has significantly weaker antiestrogenic activity. nih.govmedchemexpress.com The (Z)-isomers of both endoxifen and 4-hydroxytamoxifen are considered to be more active than their corresponding (E)-isomers. nih.gov

Studies investigating the binding of these isomers to cannabinoid receptors have also revealed stereospecific differences, suggesting that their pharmacological profiles may be even more complex than previously understood. nih.gov For instance, while both isomers of endoxifen show some affinity for cannabinoid receptors, their binding characteristics and subsequent functional effects can vary. nih.gov In clinical settings, the plasma concentrations of (E)-endoxifen are typically very low, constituting less than 2% of the (Z)-endoxifen levels, further emphasizing the primary role of the (Z)-isomer in the therapeutic effects of tamoxifen. nih.gov Some research has also explored the dual aromatase inhibitory and estrogen receptor modulatory activities of norendoxifen (B10796928) isomers, a metabolite of endoxifen, with the (Z)-isomer showing high affinity for both ERα and ERβ, while the (E)-isomer is a more potent aromatase inhibitor. nih.govnih.gov

Q & A

Basic Research Questions

Q. How should (E)-4-Hydroxy-N-desmethyl Tamoxifen be dissolved and stored to ensure experimental stability?

  • Methodological Answer : Prepare stock solutions in organic solvents such as ethanol or DMSO, purged with inert gas (e.g., nitrogen) to prevent oxidation. Solubility is ~20 mg/mL in ethanol and ~2 mg/mL in DMSO. For aqueous buffers, dissolve in ethanol first, then dilute with buffer (e.g., PBS, pH 7.2), achieving ~0.3 mg/mL. Store aliquots at -20°C, avoiding freeze-thaw cycles to maintain stability . Use airtight containers and minimize light exposure to prevent isomerization or degradation .

Q. What are the primary metabolic pathways of (E)-4-Hydroxy-N-desmethyl Tamoxifen, and which enzymes are involved?

  • Methodological Answer : The compound is a secondary metabolite of tamoxifen. Its formation relies on CYP2D6-mediated hydroxylation of N-desmethyl tamoxifen, while CYP3A4/5 contributes to further biotransformation. To study metabolism, use human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) with LC-MS/MS to quantify metabolite profiles. Kinetic assays (e.g., Km and Vmax) can identify rate-limiting steps .

Q. How can researchers simulate in vivo metabolic conditions in vitro to assess active metabolite generation?

  • Methodological Answer : Co-incubate (E)-4-Hydroxy-N-desmethyl Tamoxifen with HLMs or primary hepatocytes, supplemented with NADPH for CYP activity. Include CYP-specific inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) to dissect enzyme contributions. Measure endoxifen and other metabolites using validated HPLC or LC-MS methods. Adjust pH and temperature to mimic physiological conditions .

Advanced Research Questions

Q. How can experimental designs distinguish the ER-binding and antiproliferative effects of (E)-4-Hydroxy-N-desmethyl Tamoxifen from its isomers and metabolites?

  • Methodological Answer : Use ER-positive cell lines (e.g., MCF-7) to compare isomer-specific activity. Perform competitive binding assays with radiolabeled estradiol (³H-E2) to calculate IC50 values. For antiproliferative effects, conduct dose-response assays (e.g., 1–100 µM) with cell viability markers (MTT, ATP assays). Pair these with siRNA knockdown of ERα/ERβ to confirm receptor dependency .

Q. How should conflicting data on metabolite concentrations and clinical efficacy be addressed in preclinical studies?

  • Methodological Answer : Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate metabolite levels (e.g., endoxifen) with tumor growth inhibition in xenograft models. Account for CYP2D6 genetic polymorphisms using genotyped animal models or humanized liver mice. Validate findings with clinical samples by stratifying patients based on CYP2D6 activity (e.g., poor vs. extensive metabolizers) .

Q. What strategies optimize experimental models to reflect population diversity in CYP2D6-mediated metabolism?

  • Methodological Answer : Use CRISPR/Cas9-engineered cell lines with CYP2D6 variants (e.g., *10, *4 alleles) to mimic poor metabolizers. In vivo, employ humanized CYP2D6 transgenic mice. For cohort studies, integrate GWAS data to identify SNPs affecting CYP2D6 activity. Cross-validate results with clinical datasets measuring endoxifen plasma levels .

Q. How do drug-drug interactions (DDIs) involving CYP2D6 inhibitors impact the efficacy of (E)-4-Hydroxy-N-desmethyl Tamoxifen?

  • Methodological Answer : Co-administer CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) in cell or animal models and quantify endoxifen reduction via LC-MS. Compare ER antagonism and tumor suppression in inhibitor-treated vs. control groups. Clinically, use population pharmacokinetic models to adjust dosing regimens in patients on concomitant CYP2D6-inhibiting drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Reactant of Route 2
4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.